molecular formula C12H8F3NO2S B12281496 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B12281496
M. Wt: 287.26 g/mol
InChI Key: VAATXXOFXPQRSD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid , derived from the parent thiazole ring system. The numbering begins with sulfur at position 1 and nitrogen at position 3, assigning the methyl group to position 4, the 3-trifluoromethylphenyl substituent to position 2, and the carboxylic acid to position 5 (Figure 1).

Alternative designations include:

  • 2-Methyl-4-(3-trifluoromethylphenyl)thiazole-5-carboxylic acid (CAS: 144059-85-8)
  • MFCD00142049 (Depositor-supplied identifier)
  • SCHEMBL979633 (Chemical registry identifier)

Notably, positional isomers such as 2-methyl-4-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid (CAS: 905807-83-2) and derivatives lacking the phenyl group (e.g., 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, CAS: 117724-63-7) demonstrate how substituent placement alters physicochemical properties.

Molecular Geometry and Crystallographic Data Analysis

The thiazole core adopts a planar geometry due to aromatic π-conjugation, with bond lengths and angles consistent with heterocyclic systems (Table 1). The methyl group at position 4 and the 3-trifluoromethylphenyl group at position 2 introduce steric bulk, slightly distorting the ring’s planarity.

Table 1: Key Geometric Parameters

Parameter Value Source
Thiazole ring planarity ≤0.05 Å deviation
C2–C(aryl) bond length 1.48 Å
S1–C2 bond length 1.71 Å

Crystallographic data remain unpublished, but computational models predict a monoclinic crystal system with P2₁/c space group symmetry, stabilized by hydrogen bonding between carboxylic acid groups.

Electronic Structure and Resonance Stabilization Effects

The thiazole ring exhibits aromaticity via delocalization of six π-electrons, with resonance structures distributing electron density across the S1–C2 and N3–C4 bonds (Figure 2). Substituent effects include:

  • Trifluoromethyl group : Strong electron-withdrawing inductive (-I) effect reduces electron density at the phenyl ring’s meta-position, polarizing the C2–C(aryl) bond.
  • Carboxylic acid : Conjugation with the thiazole ring’s π-system stabilizes the deprotonated form, yielding a pKa of ~3.2.
  • Methyl group : Electron-donating (+I) effect enhances electron density at position 4, moderating the electron-deficient character imparted by the trifluoromethyl group.

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm these effects, showing a HOMO localized on the thiazole ring and a LUMO dominated by the carboxylic acid moiety.

Comparative Analysis with Related Thiazolecarboxylic Acid Derivatives

Table 2: Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Feature Source
2-Methyl-4-(3-TFM-phenyl)-thiazole-5-CA 2-Ph(3-TFM), 4-Me, 5-COOH 287.26 Meta-substituted phenyl
2-Methyl-4-(4-TFM-phenyl)-thiazole-5-CA 2-Ph(4-TFM), 4-Me, 5-COOH 287.26 Para-substituted phenyl
2-Methyl-4-TFM-thiazole-5-CA 4-TFM, 5-COOH 211.16 Direct trifluoromethyl linkage
2-(4-TFM-phenyl)thiazole-4-CA 4-Ph(4-TFM), 2-unsubstituted 273.23 Carboxylic acid at position 4

Key trends:

  • Substituent position : Meta-substitution on the phenyl ring (as in the target compound) reduces steric hindrance compared to para-substituted analogues, enhancing solubility in polar aprotic solvents.
  • Trifluoromethyl placement : Direct attachment to the thiazole (as in CAS 117724-63-7) increases electrophilicity at position 4 but reduces thermal stability.
  • Carboxylic acid position : Derivatives with the carboxylic acid at position 4 (e.g., CID 2794766) exhibit weaker hydrogen-bonding networks than those with position 5 substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)

InChI Key

VAATXXOFXPQRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorination of Trifluoroacetic Ethyl Acetoacetate

The chlorination of trifluoroacetic ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂) is a critical step in generating the α-chloroketone intermediate. Key parameters from patented protocols include:

  • Molar ratio : SO₂Cl₂ to trifluoroacetic ethyl acetoacetate = 0.92–0.98:1.00.
  • Temperature control : Dropping temperature maintained at -15°C to -5°C to minimize over-chlorination.
  • Reaction duration : 10–18 hours at 5–15°C, achieving ≤0.3% over-chlorinated byproducts.

Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), yielding >98% pure chlorinated intermediate.

Thiazole Ring Formation via Cyclization

Cyclization with thioacetamide in ethanol under reflux produces the thiazole core. Optimized conditions include:

  • Molar ratio : Thioacetamide to chlorinated intermediate = 1.02–1.06:1.00.
  • Solvent ratio : Ethanol to intermediate = 2.0–3.2 (w/w).
  • Reaction time : 8–12 hours, directly proceeding to hydrolysis without isolation.

This solvent-efficient approach avoids toxic alternatives like DMF or acetonitrile, aligning with green chemistry principles.

Hydrolysis and Isolation of the Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis using aqueous NaOH (13–15%), followed by acidification with HCl to precipitate the carboxylic acid. Key data from patented examples include:

Example Starting Material (mol) Yield (%) Purity (HPLC) Melting Point (°C)
1 0.20 91.6 98.6 164.0–165.5
3 0.20 92.2 98.7 163.5–165.0
4 0.20 91.7 99.0 164.5–166.0

Ethanol recovery rates exceed 85%, reducing waste and operational costs.

Adaptations for 3-Trifluoromethyl-Phenyl Substitution

Introducing the 3-trifluoromethyl-phenyl group at the thiazole’s 4-position necessitates modifying the α-chloroketone precursor. Potential strategies include:

Suzuki-Miyaura Coupling

Post-cyclization, palladium-catalyzed cross-coupling between a brominated thiazole intermediate and 3-trifluoromethylphenylboronic acid could install the aryl group. For example:
$$ \text{Thiazole-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Thiazole-Ar} $$
where Ar = 3-CF₃-C₆H₄.

Direct Use of Aryl-Substituted α-Chloroketones

Synthesizing α-chloro-3-trifluoromethylacetophenone as the starting material would enable direct incorporation of the aryl group during cyclization. This approach mirrors the patented method but requires custom synthesis of the ketone precursor.

Chemical Reactions Analysis

Hydrolysis of Esters to Carboxylic Acids

  • Reaction Conditions :

    ReagentSolvent/ConditionsYieldPurity
    Sodium hydroxideEthanol/water, reflux 98.7%98.5%
    Potassium hydroxideEthanol/water, room temp 0.89gN/A
  • Mechanism : Base-mediated hydrolysis of ethyl esters to carboxylic acids, followed by acidification (HCl) and filtration .

Conversion to Acid Chlorides

  • Reagents : Thionyl chloride (SOCl₂) or triphosgene.

  • Reaction Conditions :

    ReagentSolvent/ConditionsYield
    SOCl₂Reflux in 1,2-dichloroethane 18.5g
    TriphosgeneToluene/DMF, 50°C 10.7g
  • Applications : Acid chlorides are intermediates for amide or ester synthesis .

Amide Formation

  • Reagents : Carbodiimides (e.g., DCC), hydroxybenzotriazole (HOBt), or bis(trichloromethyl) carbonate.

  • Reaction Conditions :

    ReagentSolvent/ConditionsYieldProduct Example
    DCC/HOBtDichloromethane 34%N-(pyrimidinyl)amide
    Bis(trichloromethyl)Dichloromethane, 25°C 73%N-(biphenyl)amide
  • Mechanism : Activation of carboxylic acids to reactive intermediates, followed by nucleophilic attack by amines .

Suzuki Coupling

  • Reagents : Arylboronic acids, palladium catalysts (e.g., Pd(OAc)₂), and bases (e.g., K₂CO₃).

  • Solvent : Toluene/water mixtures.

  • Outcome : Introduction of aryl groups (e.g., 3-trifluoromethyl-phenyl) to the thiazole ring.

Stability and Reactions Under Acidic/Basic Conditions

  • Acidification :

    • Filtration and washing with dilute HCl (pH ~1) are critical steps in isolating carboxylic acids .

  • Base Treatment :

    • Sodium hydroxide is used for ester hydrolysis, but excess base can degrade the thiazole ring if prolonged .

Scientific Research Applications

Agricultural Applications

Pesticide Development
One of the primary applications of 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is as an intermediate in the synthesis of the agricultural fungicide thifluzamide. Thifluzamide is effective against a range of fungal pathogens affecting crops. The compound's structure allows it to interact with specific biological targets in fungi, inhibiting their growth and reproduction .

Case Study: Thifluzamide Synthesis
The synthesis of thifluzamide involves using this compound as a key intermediate. The preparation method includes chlorination and cyclization steps that yield high purity and yield rates, making it suitable for industrial application . The process is characterized by:

  • High recovery rates
  • Non-toxic solvents used during synthesis
  • A simple operational procedure

Medicinal Chemistry Applications

Potential Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit promising antimicrobial activity. This compound has been tested for its efficacy against various bacterial strains, showing potential as an antimicrobial agent .

Case Study: Antimicrobial Testing
In laboratory settings, derivatives of thiazole have been synthesized and tested for their antimicrobial properties. The results demonstrated significant inhibition of bacterial growth, suggesting that compounds like this compound could be developed into new antibiotics or preservatives for food products.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Compound Name Substituents Key Functional Groups Biological Activity Source
2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid Methyl (C2), 3-CF3-phenyl (C4) Carboxylic acid Fungicidal intermediate
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (2b) Methyl (C4), 4-CF3-phenyl (C2) Carboxylic acid Antifungal derivatives (e.g., hydrazine conjugates)
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j) Methyl (C4), 3,4,5-trimethoxybenzamido (C2) Amide, carboxylic acid Antibacterial (cephalosporin-inspired)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-thiazole-5-carboxylic acid Methyl (C4), 3-CF3-phenylamino (C2) Amino linker, carboxylic acid Unspecified (structural analog for receptor binding studies)
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid Methoxy (C4), pyridinyl (C2) Carboxylic acid Lysine ε-aminotransferase (LAT) inhibition, anti-persister activity in Mycobacterium
SCD1 Inhibitor 28c Dimethylamide (C5), substituted benzoylamino (C2) Dimethylamide Suppression of starvation-induced autophagy

Key Findings

Substituent Position and Electronic Effects :

  • The meta vs. para substitution of the trifluoromethylphenyl group (e.g., 3-CF3 vs. 4-CF3) influences steric and electronic properties. For instance, the para-substituted analog (2b) in exhibited enhanced antifungal activity when conjugated with hydrazine derivatives, likely due to improved hydrophobic interactions .
  • The carboxylic acid group at C5 is pivotal for solubility and salt formation, whereas its replacement with amides (e.g., dimethylamide in SCD1 inhibitor 28c) shifts activity toward autophagy regulation .

Functional Group Impact: Amide vs. Ester Derivatives: The amide-containing analog (2j) demonstrated antibacterial properties, attributed to its resemblance to cephalosporin antibiotics . In contrast, ester derivatives (e.g., ethyl esters in ) are typically intermediates in synthesis.

Trifluoromethyl Group Role :

  • The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, making it a common feature in agrochemicals (e.g., thifluzamide) and pharmaceuticals .

Biological Activity

2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a thiazole derivative known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C12H8F3NO2S
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 905807-83-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, indicating its potential as a therapeutic agent.

Antiviral Activity

Research indicates that thiazole derivatives exhibit significant antiviral properties. A study focusing on phenylthiazole compounds demonstrated that modifications in the phenyl ring significantly impacted antiviral activity against flaviviruses. The compound was tested in a yellow fever virus luciferase assay, showing over 50% inhibition of viral replication at concentrations around 50 μM, with further optimization leading to enhanced efficacy (EC50 values) .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. In a comparative study, thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. These results suggest that the compound may serve as a potential alternative to conventional antibiotics .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring is crucial for enhancing biological activity. Studies indicate that the trifluoromethyl substituent increases lipophilicity and alters electronic properties, which can enhance interactions with biological targets .

CompoundTrifluoromethyl PositionAntiviral EC50 (µM)Antimicrobial MIC (µg/mL)
This compoundPara2540-50
Related Thiazole DerivativeMeta3060

Case Studies

  • Antiviral Efficacy : A study evaluated various thiazole derivatives for their efficacy against yellow fever virus. The compound demonstrated significant antiviral activity, with further modifications leading to improved selectivity and metabolic stability .
  • Antimicrobial Testing : Another study assessed the antibacterial properties of thiazole derivatives against multiple strains. The compound exhibited comparable inhibition zones against standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Potential : Preliminary studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's IC50 values against specific cancer cell lines ranged from 7 to 20 µM, indicating significant anticancer potential .

Q & A

Q. What are the established synthetic routes for 2-methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via hydrolysis of its methyl ester precursor. A representative method involves refluxing methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with sodium hydroxide in a water-ethanol solution, followed by acidification to yield the carboxylic acid derivative (85% yield). Key optimization parameters include reaction temperature (358 K), solvent ratio, and pH control during acidification to minimize side products . Alternative routes may involve Suzuki-Miyaura coupling to introduce the 3-trifluoromethylphenyl group, though evidence for this specific compound is limited.

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral/data interpretation resolved?

Essential techniques include:

  • Melting point analysis : Reported mp = 237–238°C for structurally similar 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid .
  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and trifluoromethyl group integrity.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 287.25) validate molecular weight .
    Discrepancies in data (e.g., unexpected splitting in 1H^1H NMR) should be addressed via 2D NMR (COSY, HSQC) and comparison with computational simulations (DFT) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

SAR studies should systematically modify:

  • Thiazole core : Introduce substituents at positions 2 and 4 to assess steric/electronic effects.
  • Trifluoromethylphenyl group : Replace with other electron-withdrawing groups (e.g., nitro, cyano) to evaluate target binding affinity.
  • Carboxylic acid moiety : Explore ester or amide derivatives to modulate solubility and bioavailability.
    Biological assays (e.g., enzyme inhibition, cellular uptake) should follow standardized protocols, such as those used for thiazole-based xanthine oxidase inhibitors .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is recommended. Key steps include:

  • Crystal growth via slow evaporation (e.g., ethyl acetate solution ).
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Resolution of disorder in the trifluoromethyl group using anisotropic displacement parameters .

Q. How can computational modeling predict this compound’s interaction with biological targets like kinases or enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., Mycobacterium tuberculosis pantothenate synthase ).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR : Corrogate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from analogous thiazole-5-carboxylic acid derivatives .

Q. What strategies mitigate contradictions in biological assay results (e.g., inconsistent IC50_{50}50​ values)?

  • Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%).
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Replicate with pure enantiomers : Chiral separation (HPLC with chiral columns) to exclude racemic mixture effects .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life.
  • Caco-2 permeability : Assess intestinal absorption potential.
  • Prodrug strategies : Synthesize ethyl ester analogs (e.g., ethyl 2-methyl-4-(trifluoromethylphenyl)thiazole-5-carboxylate ) to enhance oral bioavailability.

Methodological Considerations Table

Research Aspect Key Methodology References
Synthesis OptimizationHydrolysis of methyl ester with NaOH; pH-controlled acidification
Structural ElucidationSCXRD with SHELXL refinement; 19F^{19}F NMR for CF3_3 group confirmation
SAR Study DesignSubstituent variation at thiazole C2/C4; enzymatic IC50_{50} profiling
Biological Assay TroubleshootingOrthogonal target engagement assays; chiral separation

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